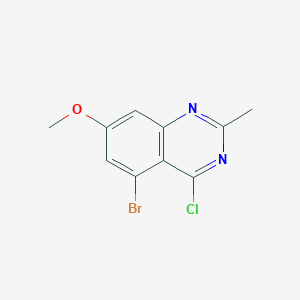
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline, is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. They have been extensively studied due to their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups such as bromo, chloro, methoxy, and methyl groups. These substitutions can significantly affect the chemical and biological properties of the compounds. For example, the presence of a bromo or chloro substituent can facilitate further chemical reactions, such as the formation of bromonium ylides in the case of 4-bromo-1,2-dihydroisoquinolines .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. The presence of halogen substituents, such as bromo and chloro, makes them reactive towards nucleophilic substitution reactions. For example, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, leads to the formation of bromonium ylides . Additionally, the bromination of quinazoline derivatives can be achieved using N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For instance, the presence of a methoxy group can increase the electron density on the quinazoline ring, potentially affecting its reactivity and interaction with biological targets. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates the use of simple experimental operations and mild reaction conditions, which are suitable for large-scale production, and the high yield of the product indicates good scalability .
Wissenschaftliche Forschungsanwendungen
Tubulin-Polymerization Inhibition
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline derivatives have been studied for their potential in inhibiting tubulin polymerization, particularly targeting the colchicine site. Wang et al. (2014) synthesized novel compounds that demonstrated substantial inhibition of colchicine binding and caused cell arrest in the G2/M phase, indicating their potential as tubulin-polymerization inhibitors with applications in cancer research (Wang et al., 2014).
Synthetic Process Improvement
Nishimura and Saitoh (2016) highlighted the use of 5-bromo-2-methylamino-8-methoxyquinazoline as a key intermediate in drug discovery. Their work focuses on process chemistry, improving the synthesis route and efficiency, thus contributing to quicker drug development (Nishimura & Saitoh, 2016).
Antibacterial Activity
Hui et al. (2000) explored the synthesis of derivatives containing the 5-bromo-4-chloro-7-methoxy-2-methylquinazoline structure, evaluating their antibacterial activities. This demonstrates the compound's relevance in developing new antibacterial agents (Hui et al., 2000).
Anticancer Properties
Research by Croisy-Delcey et al. (1991) indicates that derivatives of 5-bromo-4-chloro-7-methoxy-2-methylquinazoline might have applications in anticancer drug development, showcasing the potential of these compounds in therapeutic interventions (Croisy-Delcey et al., 1991).
Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with potential as thymidylate synthase inhibitors, indicating the compound's significance in cancer therapy (Marsham et al., 1989).
Malaria Treatment
Zheng et al. (1991) synthesized derivatives of 5-bromo-4-chloro-7-methoxy-2-methylquinazoline, showing their potential in malaria treatment. This highlights the compound's significance in developing new antimalarial drugs (Zheng et al., 1991).
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-7-methoxy-2-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-13-8-4-6(15-2)3-7(11)9(8)10(12)14-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXEBAOXPAALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)Br)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)
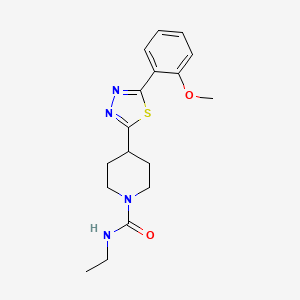


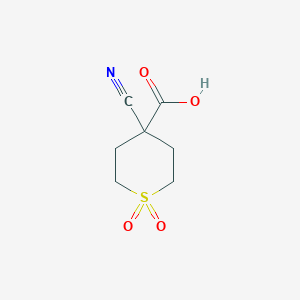
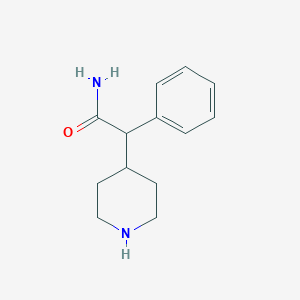
![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)
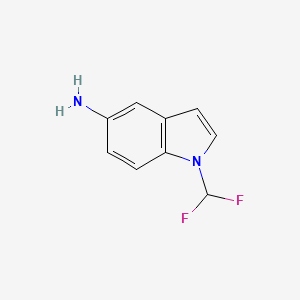
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
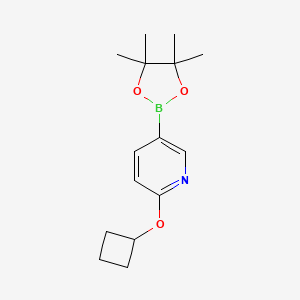
![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

